FSLLRY-NH2

PAR2 antagonism calcium signaling trypsin activation

Researchers studying PAR2-mediated inflammation, pain, and fibrosis face a critical challenge: most PAR2 modulators exhibit partial agonism or off-target effects that confound experimental interpretation. FSLLRY-NH2 solves this by uniquely blocking trypsin-induced PAR2 activation (IC50 ~50 μM) while sparing SLIGRL-NH2-mediated activation, enabling clean dissection of protease-driven versus agonist-driven signaling. - Validated in rodent neuroinflammation models: intranasal 50 μg/rat improves neurological outcomes post-cardiac arrest; intrathecal 10 μg attenuates spinal BDNF in bone cancer pain. - Suppresses IL-1β, IL-8, and TNF-α in H₂O₂-stimulated HepG2 cells via SAPK/JNK pathway inhibition. - Supplied as hydrochloride salt, ≥95% HPLC purity, soluble at 1 mg/mL in water; ships ambient or blue ice for global delivery.

Molecular Formula C39H60N10O8
Molecular Weight 796.971
CAS No. 245329-02-6
Cat. No. B568837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSLLRY-NH2
CAS245329-02-6
SynonymsFSLLRY-amide
Molecular FormulaC39H60N10O8
Molecular Weight796.971
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyKMSCNWHRNILNRJ-JNRWAQIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

FSLLRY-NH2 (CAS 245329-02-6): A Selective Peptide Antagonist of Protease-Activated Receptor 2 for Inflammatory and Pain Research


FSLLRY-NH2 (Phe-Ser-Leu-Leu-Arg-Tyr-NH2, CAS 245329-02-6) is a synthetic hexapeptide that functions as a selective antagonist of protease-activated receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and fibrotic signaling . The compound was identified alongside LSIGRL-NH2 as a trypsin activation blocker in PAR2-expressing cell lines [1]. FSLLRY-NH2 distinguishes itself by blocking trypsin-mediated PAR2 activation (IC50 ~50 μM) while failing to inhibit activation by the synthetic agonist SLIGRL-NH2, indicating a mechanism distinct from orthosteric competitive antagonism [1]. The peptide is supplied as a hydrochloride salt with HPLC purity ≥95% and aqueous solubility of 1 mg/mL, making it suitable for both in vitro cellular assays and in vivo rodent models .

Why PAR2 Antagonist Substitution Without FSLLRY-NH2 May Compromise Experimental Reproducibility


PAR2 antagonists are not functionally interchangeable due to divergent potency profiles, activation mechanism selectivity, and off-target receptor interactions. The closest peptide analog, LSIGRL-NH2, shares a similar mechanism but exhibits four-fold weaker potency (IC50 ~200 μM vs ~50 μM), requiring higher concentrations that may introduce non-specific effects [1]. Non-peptide PAR2 modulators such as K-14585 (Ki 0.63 μM) and C391 exhibit partial agonist activity at therapeutic concentrations, confounding interpretation of antagonist-specific effects [2]. Furthermore, FSLLRY-NH2 itself demonstrates an unexpected MrgprC11 agonist activity that can induce scratching behavior in mice—an off-target effect absent from PAR2 knockout validation controls that must be accounted for in itch and pain studies [3]. These distinctions underscore that experimental outcomes are tightly coupled to the specific PAR2 antagonist selected, and substitution without rigorous cross-validation risks irreproducible or misinterpreted findings.

Quantitative Differentiation of FSLLRY-NH2: Head-to-Head Potency, Mechanism Specificity, and In Vivo Efficacy Data


FSLLRY-NH2 Exhibits 4-Fold Higher Potency Than LSIGRL-NH2 in Blocking Trypsin-Induced PAR2 Activation

In a direct head-to-head comparison using the same PAR2-expressing KNRK cell calcium-signaling assay, FSLLRY-NH2 demonstrated an IC50 of approximately 50 μM for inhibiting trypsin-mediated PAR2 activation, whereas the closely related peptide LSIGRL-NH2 required approximately 200 μM to achieve half-maximal inhibition [1]. The reverse peptide LRGILS-NH2 showed no inhibitory activity, confirming sequence specificity [1].

PAR2 antagonism calcium signaling trypsin activation

FSLLRY-NH2 Preserves PAR1 Signaling Integrity Unlike Broader-Spectrum PAR Antagonists

FSLLRY-NH2 was tested for cross-reactivity against PAR1 in two independent systems: PAR1-expressing human embryonic kidney (HEK) cells and rat aorta ring preparations. At concentrations sufficient to fully block PAR2 activation by trypsin, FSLLRY-NH2 failed to inhibit thrombin-induced PAR1 activation [1]. This contrasts with peptidomimetic PAR2 antagonists such as K-14585, which at 30 μM activates p38 MAP kinase and NF-κB pathways, and C391, which exhibits partial agonist activity in calcium assays [2].

receptor selectivity PAR1 thrombin signaling

FSLLRY-NH2 Blocks Trypsin-Induced but Not SLIGRL-NH2-Induced PAR2 Activation, Enabling Mechanistic Discrimination

FSLLRY-NH2 selectively inhibits PAR2 activation by the endogenous protease trypsin (IC50 ~50 μM) while failing to block activation by the synthetic peptide agonist SLIGRL-NH2 [1]. This functional dichotomy was reproduced in both rat and human PAR2-expressing KNRK cells [1]. Mechanistic studies confirmed that FSLLRY-NH2 does not inhibit trypsin proteolytic activity, nor does it prevent cleavage of the PAR2 N-terminal activation site, indicating it acts by interfering with the tethered ligand-receptor docking interaction [1].

activation mechanism tethered ligand proteolytic activation

FSLLRY-NH2 Demonstrates Dose-Dependent Reduction of Pro-Inflammatory Cytokines in HepG2 Cells

In H2O2-stimulated HepG2 hepatocellular carcinoma cells, FSLLRY-NH2 attenuated the increased protein and mRNA levels of IL-1β, IL-8, and TNF-α in a dose-dependent manner [1]. The attenuation correlated with reduced SAPK/JNK pathway activation [1]. While the study did not include a head-to-head comparator antagonist, the dose-dependent response across multiple inflammatory markers provides quantitative evidence of PAR2-mediated anti-inflammatory activity in a human cell line.

inflammation cytokine inhibition HepG2

FSLLRY-NH2 Attenuates Neuroinflammation and Improves Neurocognitive Outcomes Following Cardiac Arrest in Rats

In a rat asphyxia-induced cardiac arrest model, intranasal administration of FSLLRY-NH2 significantly decreased neuroinflammation, reduced the number of degenerating hippocampal neurons (Fluoro-Jade C staining), and improved neurocognitive function as measured by neurologic deficit score and T-maze performance [1]. Critically, a selective PAR2 agonist (AC55541) was used as an interventional comparator and exerted opposite effects to FSLLRY-NH2, confirming that the observed neuroprotection was specifically mediated through PAR2 antagonism [1].

neuroinflammation cardiac arrest neuroprotection

Intrathecal FSLLRY-NH2 (10 μg) Attenuates Spinal BDNF Upregulation and Pain Behavior in Rat Bone Cancer Pain Model

In a rat model of bone cancer pain, intrathecal injection of FSLLRY-NH2 at a dose of 10 μg administered from day 3 through day 15 significantly attenuated the upregulation of spinal brain-derived neurotrophic factor (BDNF) (t = 4.21) [1]. This dose regimen aligns with the established 10 μg intrathecal delivery parameter documented in PAR2 antagonist literature [2].

bone cancer pain intrathecal delivery BDNF

Validated Research Applications of FSLLRY-NH2 Across Inflammation, Pain, and Fibrosis Models


Neuroinflammation and Cerebral Ischemia-Reperfusion Injury Studies

FSLLRY-NH2 is validated for in vivo neuroinflammation research following global cerebral ischemia. In a rat cardiac arrest model, intranasal FSLLRY-NH2 reduced hippocampal neuronal degeneration and improved neurocognitive outcomes, with effects confirmed via PAR2 agonist (AC55541) comparator experiments [1]. The compound crosses the blood-brain barrier following intranasal administration and modulates the PAR2/ERK1/2 signaling axis [1].

Inflammatory Cytokine and Hepatic Stress Response Assays

FSLLRY-NH2 demonstrates dose-dependent suppression of IL-1β, IL-8, and TNF-α in H2O2-stimulated HepG2 cells, acting through SAPK/JNK pathway inhibition [1]. This validated response supports its use in hepatocyte inflammation models and metabolic disease research where PAR2-mediated cytokine production is a primary endpoint.

Mechanistic Studies Discriminating Protease-Dependent vs. Agonist-Dependent PAR2 Activation

FSLLRY-NH2 uniquely blocks trypsin-induced PAR2 activation while sparing SLIGRL-NH2-induced activation [1]. This property enables experimental designs that distinguish between physiological protease-driven PAR2 signaling and direct peptide agonist-mediated receptor activation—a capability not offered by orthosteric antagonists or peptidomimetics that exhibit partial agonism [2].

Cancer Pain and Spinal Cord Injury Models Requiring Intrathecal PAR2 Antagonism

A validated intrathecal dose of 10 μg FSLLRY-NH2 has been established for attenuating spinal BDNF upregulation in bone cancer pain models [1] and for reducing mechanical and thermal hyperalgesia in spinal cord injury models [2]. This dosing parameter provides a reproducible reference point for central nervous system PAR2 antagonism studies.

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